Methyl 3-amino-2-bromobenzoate
Overview
Description
Methyl 3-amino-2-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a bromine atom at the second position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-amino-2-bromobenzoate is currently unknown due to the lack of specific studies on this compound
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.91 , which can influence its distribution and bioavailability.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-2-bromobenzoate, like other benzoates, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound, including its amino and bromo functional groups .
Cellular Effects
The effects of this compound on cells would likely depend on its specific interactions with cellular biomolecules. It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied. Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. It could potentially interact with various enzymes or cofactors and could also affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-aminobenzoate. The process typically includes dissolving methyl 3-aminobenzoate in an alkaline solution, followed by the slow addition of bromine under constant temperature stirring. The reaction is allowed to proceed for a specific period, after which the product is isolated and purified .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different derivatives of the original compound .
Scientific Research Applications
Methyl 3-amino-2-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- Methyl 3-amino-4-bromobenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 4-amino-3-bromobenzoate
Comparison: Methyl 3-amino-2-bromobenzoate is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-amino-2-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXWZYZFLFEHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544174 | |
Record name | Methyl 3-amino-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-48-4 | |
Record name | Methyl 3-amino-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-2-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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